molecular formula C10H16N2O B1333202 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol CAS No. 578757-90-1

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol

Cat. No. B1333202
CAS RN: 578757-90-1
M. Wt: 180.25 g/mol
InChI Key: IYOKAVFRPPOWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol, also known as 3-PEA, is a novel compound that has been studied extensively in recent years. It is a synthetic derivative of the naturally occurring compound, pyridoxamine, which is a form of vitamin B6. 3-PEA has been found to have a wide range of potential applications in scientific research, including as a biochemical reagent and as a therapeutic agent. In

Scientific Research Applications

Chemistry and Molecular Interactions

  • Formation of Cu(II) Complexes : The compound has been studied for its role in the formation of copper(II) complexes, showcasing its potential in coordination chemistry. These complexes were characterized by X-ray diffraction and theoretical studies, indicating the importance of chelate ring sequences around metal ions and suggesting potential applications in materials science and catalysis (Keypour et al., 2015).

  • Coordination Chemistry with Zinc(II) : Research has shown the ability of similar compounds to form mononuclear complexes with zinc, demonstrating potential for diverse applications in bioinorganic chemistry and materials science (Keypour et al., 2018).

Pharmacological Research

  • Anticancer Drug Synthesis : A compound structurally similar to 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol has been synthesized as a new anticancer drug, showing effectiveness against various cancer cell lines and tumor suppression in mice (Nishizaki et al., 2014).

  • Glycine Transporter 1 Inhibition : Research involving a structurally related compound has led to the identification of a potent inhibitor of Glycine Transporter 1, a key target in neuroscience research (Yamamoto et al., 2016).

Biochemical Applications

  • DNA Interaction and Anticancer Activity : A cationic imidazopyridine species structurally related to the compound showed potent anticancer activity and DNA interaction capabilities. It was evaluated for its potential in cancer therapy and cellular imaging (Roy et al., 2011).

  • Phosphate Diester Hydrolysis : Zn(II) complexes of ligands structurally similar to 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol have been synthesized and used to catalyze the hydrolysis of bis(p-nitrophenyl)phosphate, indicating potential applications in biochemical research (Zhang & Liang, 2006).

Synthesis and Structural Analysis

  • Retrosynthetic Analysis and Synthesis : The compound has been utilized as a target molecule for retrosynthetic analysis and asymmetric synthesis, emphasizing its importance in synthetic chemistry and the development of novel compounds (Sunjic & Petrović Peroković, 2016).

  • Catalysis in Methoxycarbonylation of Olefins : Palladium(II) complexes of ligands related to the compound have been explored as catalysts for the methoxycarbonylation of olefins, pointing to applications in industrial chemistry and catalysis (Zulu et al., 2020).

properties

IUPAC Name

3-(1-pyridin-3-ylethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9(12-6-3-7-13)10-4-2-5-11-8-10/h2,4-5,8-9,12-13H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKAVFRPPOWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.